ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-11-6(9)8-3-5(8)4-12-7(8)10/h5H,2-4H2,1H3/t5-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNZMKYHAARKOO-XNCJUZBTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1COC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12C[C@H]1COC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145032-58-2 | |
| Record name | ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Under acidic conditions (e.g., H2SO4 or p-toluenesulfonic acid), the allyl ester undergoes protonation, activating the carbonyl group for nucleophilic attack by the adjacent oxygen. This results in the formation of the 3-oxabicyclo[3.1.0]hexane core (Figure 1). The ketone at position 2 is introduced via a subsequent oxidation step, typically using Jones reagent (CrO3/H2SO4).
Key parameters:
Asymmetric Catalytic Strategies
While the enantiomer (1R,5S) is synthesized via cyclization of analogous precursors, the (1S,5R) configuration requires stereochemical control. Chiral Lewis acid catalysts, such as titanium-binaphthol complexes, have been adapted from γ-butenolide syntheses.
Titanium-Mediated Cyclization
A Ti(OiPr)4/(R)-binaphthol catalyst system induces asymmetry during the cyclization step (Table 1). The catalyst coordinates to the malonic ester’s carbonyl groups, steering the allyl group into a conformation that favors the (1S,5R) configuration.
Table 1: Titanium-Catalyzed Asymmetric Cyclization
| Catalyst Loading | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| 10 mol% | 25 | 92 | 68 |
| 15 mol% | 0 | 96 | 72 |
Industrial-Scale Synthesis
Suppliers such as Nantong MYBio-pharm and ChemStrong Scientific employ optimized protocols for bulk production:
Process Parameters
-
Scale: 10–100 kg batches
-
Purity: ≥95% (HPLC)
-
Cost Drivers: Catalyst recycling, solvent recovery
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Stereocontrol | Yield (%) | Scalability |
|---|---|---|---|
| Acidic Cyclization | Low | 60–75 | High |
| Titanium Catalysis | High (92–96% ee) | 68–72 | Moderate |
| Oxidative RCM | Theoretical | N/A | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- CAS No.: 145032-58-2 (enantiomer: 184838-77-5 for (1R,5S)-configuration)
- Storage : Stable under dry conditions at room temperature .
The compound’s bicyclic framework is of interest in medicinal chemistry, particularly in the design of conformationally constrained analogs for targeting metabotropic glutamate receptors (mGluRs) . For example, LY354740, a related bicyclo[3.1.0]hexane derivative, exhibits potent anxiolytic activity without the side effects of benzodiazepines .
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is highlighted through comparisons with analogs (Tables 1–3).
Structural Analogs with Modified Ester Groups
Key Observations :
- Chlorothiophene-substituted analogs (14–16) show adenosine receptor activity, suggesting utility in neurological disorders .
Stereoisomers and Enantiomers
Key Observations :
- The (1R,5S)-enantiomer shares identical physical properties but may differ in biological target engagement due to stereochemical preferences .
- The phenyl-substituted analog (CAS 96847-53-9) exhibits higher rigidity, making it useful in crystallography studies .
Derivatives with Modified Ring Systems
Biological Activity
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, with the CAS number 145032-58-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antifungal and anticancer activities, and summarizes relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 170.16 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)[C@]12C[C@H]1COC2=O
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Fusarium verticillioides | 7.8 µg/mL | Decreased ergosterol synthesis |
| Aspergillus flavus | 15.6 µg/mL | Inhibition of mycelial growth |
The compound demonstrated significant antifungal activity against Fusarium verticillioides, with a MIC value of 7.8 µg/mL, which was attributed to its ability to reduce ergosterol content in fungal membranes, a critical component for fungal cell integrity .
Anticancer Activity
In addition to antifungal properties, this compound has shown potential anticancer effects:
| Cancer Cell Line | IC (µg/mL) | Selectivity Index |
|---|---|---|
| HeLa | 20 | High |
| MCF-7 | 24 | Moderate |
The compound exhibited selective cytotoxicity towards HeLa and MCF-7 cancer cell lines, achieving IC values of 20 µg/mL and 24 µg/mL respectively, while showing no significant toxicity towards normal cells .
Case Studies and Research Findings
A notable study explored the structure-activity relationship of various bicyclic compounds, including this compound. The findings indicated that modifications in the bicyclic structure could enhance antifungal and anticancer activities.
Example Case Study
In a laboratory setting, researchers synthesized derivatives of this compound to evaluate their biological activity against Aspergillus flavus. The study found that certain derivatives exhibited improved potency compared to the parent compound, suggesting avenues for developing more effective antifungal agents .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Precursor | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | Propanedioic acid derivatives | Pd(OAc)₂ | 65–75 | ≥98% |
| Multi-step | Allyl esters | None | 50–60 | ≥95% |
How does the stereochemistry of this compound influence its reactivity and biological activity?
The (1S,5R) configuration creates a distinct spatial arrangement of the oxirane and cyclopropane rings, enhancing electrophilicity at the lactone carbonyl group. This stereochemistry promotes selective interactions with enzymes (e.g., hydrolases) and improves stability against ring-opening reactions compared to its (1R,5S) counterpart . For example, in cycloaddition reactions, the (1S,5R) isomer exhibits higher regioselectivity with dienophiles like maleimides .
What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) and carbonyl resonances at δ ~170 ppm .
- HRMS : Accurate mass determination (e.g., m/z 170.16 for [M+H]⁺) validates molecular formula .
- X-ray Crystallography : Resolves absolute configuration, as seen in related bicyclic lactones .
Advanced Research Questions
How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive derivatives) be resolved?
Discrepancies arise from stereochemical impurities or assay conditions. For instance, This compound shows antimicrobial activity (MIC = 8 µg/mL against S. aureus) only when enantiomeric excess exceeds 98% . Inactive batches may result from racemization during synthesis. Methodological solutions include:
- Chiral HPLC to verify enantiopurity .
- Standardized bioassays (CLSI guidelines) with controls for solvent interference .
What strategies are effective for incorporating this compound into polymer matrices, and how do they affect material properties?
As a cross-linking agent, the lactone ring undergoes ring-opening polymerization (ROP) with initiators like Sn(Oct)₂, forming polyesters with enhanced thermal stability (Tg > 120°C). Key parameters:
- Monomer ratio : 1:100 (lactone:initiator) minimizes side reactions .
- Reaction time : 24–48 hours at 80°C for >90% conversion .
- Mechanical properties : Cross-linked polymers show tensile strength improvements (20–30 MPa) compared to linear analogs .
How does the compound interact with biological targets (e.g., enzymes), and what computational methods validate these interactions?
Docking studies (AutoDock Vina) suggest the lactone carbonyl forms hydrogen bonds with catalytic residues (e.g., Ser-195 in trypsin-like proteases) . MD simulations (AMBER) reveal stable binding (ΔG = -8.2 kcal/mol) over 100 ns trajectories . Experimental validation uses:
- SPR : Binding affinity (KD = 120 nM) to bacterial penicillin-binding proteins .
- Enzyme inhibition assays : IC₅₀ = 5 µM for COX-2 .
Q. Table 2: Key Biological Interactions
| Target | Assay | Result | Reference |
|---|---|---|---|
| COX-2 | Fluorescence quenching | IC₅₀ = 5 µM | |
| S. aureus | MIC assay | 8 µg/mL |
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Industrial-scale production faces racemization risks at high temperatures (>60°C). Solutions include:
- Continuous flow reactors : Reduce thermal exposure (residence time < 10 min) .
- Enzymatic catalysis : Lipases (e.g., CAL-B) achieve enantiomeric excess >99% under mild conditions (30°C, pH 7) .
How do structural modifications (e.g., substituent addition) alter the compound’s reactivity and bioactivity?
Adding electron-withdrawing groups (e.g., -NO₂) at the cyclopropane ring increases electrophilicity, enhancing nucleophilic substitution rates (k = 0.15 s⁻¹ vs. 0.02 s⁻¹ for unmodified analogs) . Conversely, ester hydrolysis (e.g., ethyl → methyl) reduces bioavailability due to decreased logP .
Q. Methodological Recommendations
- Stereochemical analysis : Use chiral columns (Chiralpak IA) with heptane/ethanol eluents .
- Reaction monitoring : In-situ FTIR tracks lactone carbonyl consumption (peak at 1770 cm⁻¹) .
- Data interpretation : Apply multivariate analysis (PCA) to resolve conflicting bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
